molecular formula C25H26N2O3 B11541856 Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)phenylalaninamide

Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)phenylalaninamide

Cat. No.: B11541856
M. Wt: 402.5 g/mol
InChI Key: GZVFHNAMQFJKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE is a complex organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE typically involves the reaction of benzyl chloroformate with N-{1-[(2,4-dimethylphenyl)carbamoyl]-2-phenylethyl}amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine group, resulting in the formation of N-{1-[(2,4-dimethylphenyl)carbamoyl]-2-phenylethyl}amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Benzyl alcohol derivatives.

    Reduction: N-{1-[(2,4-dimethylphenyl)carbamoyl]-2-phenylethyl}amine.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

  • BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLETHYL}CARBAMATE
  • BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-ETHYLETHYL}CARBAMATE
  • BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PROPYLETHYL}CARBAMATE

Uniqueness: The uniqueness of BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

benzyl N-[1-(2,4-dimethylanilino)-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C25H26N2O3/c1-18-13-14-22(19(2)15-18)26-24(28)23(16-20-9-5-3-6-10-20)27-25(29)30-17-21-11-7-4-8-12-21/h3-15,23H,16-17H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

GZVFHNAMQFJKRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.